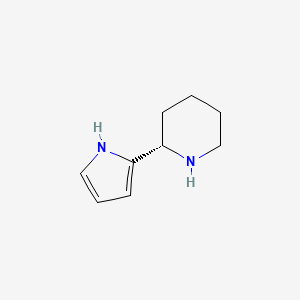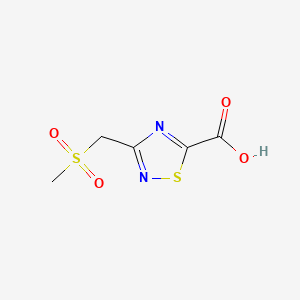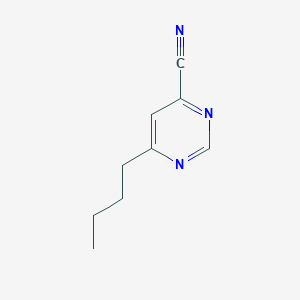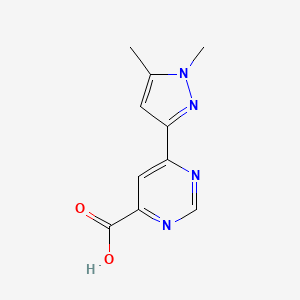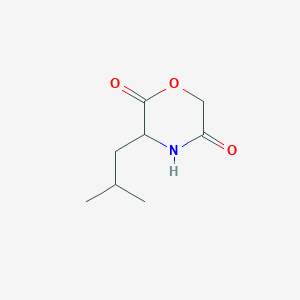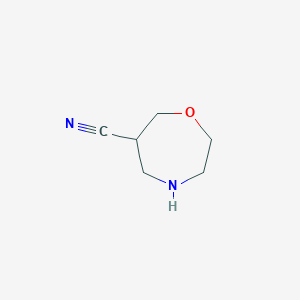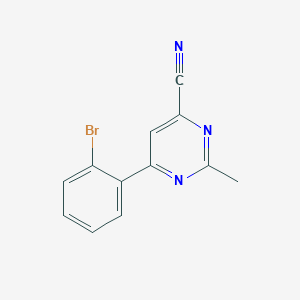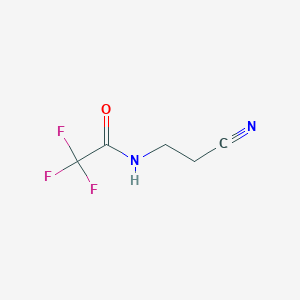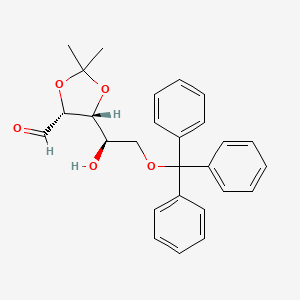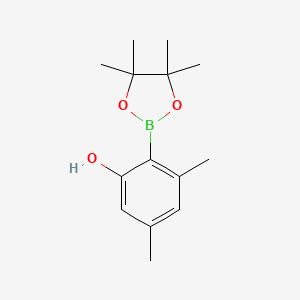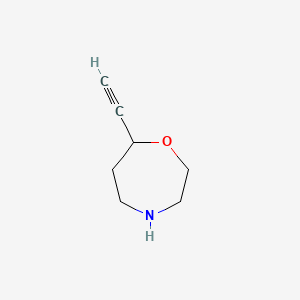
5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride: is a chemical compound with the molecular formula C11H14BrN.HCl It is a derivative of tetrahydronaphthylamine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride typically involves multiple steps. One common method includes:
Methylation: The addition of a methyl group to the desired position.
Amination: The conversion of the intermediate compound to an amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also participate in reduction reactions, gaining electrons to form reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound may be used to study the effects of brominated and methylated naphthalene derivatives on biological systems. It can serve as a model compound to understand the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In the industrial sector, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the naphthalene ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 5-Bromo-8-methyl-1,2,3,4-tetrahydronaphthylamine
- 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthylamine
- 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine
Comparison: Compared to these similar compounds, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is unique due to the specific positioning of the bromine and methyl groups. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C11H15BrClN |
|---|---|
Peso molecular |
276.60 g/mol |
Nombre IUPAC |
5-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13;/h5-6,11H,2-4,13H2,1H3;1H |
Clave InChI |
OCSSQQRRTIKYEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCC2N)C(=C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
